- Insertion of an internal dipeptide into PNA oligomers: Thermal melting studies and further functionalization, Bioorganic & Medicinal Chemistry Letters, 2006, 16(11), 2964-2968

Cas no 95753-55-2 (Fmoc-Phe(4-NO2)-OH)

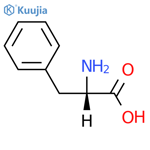

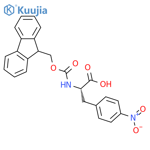

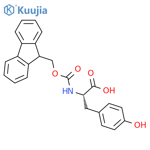

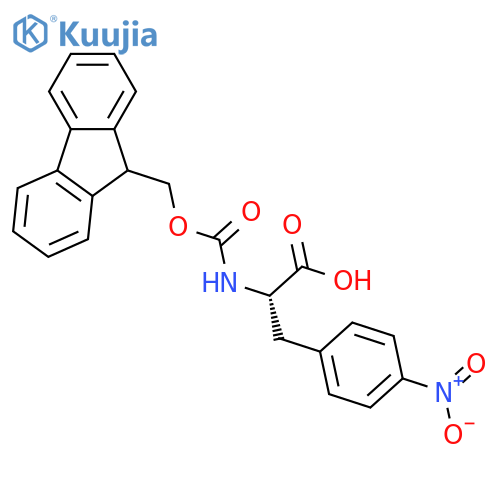

Fmoc-Phe(4-NO2)-OH structure

商品名:Fmoc-Phe(4-NO2)-OH

Fmoc-Phe(4-NO2)-OH 化学的及び物理的性質

名前と識別子

-

- Fmoc-4-nitro-L-phenylalanine

- Fmoc-p-nitro-Phe-OH

- Fmoc-Phe(4-NO2)-OH

- Fmoc-L-4-Nitrophe

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine

- N-Fmoc-4-nitro-L-phenylalanine

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid

- Fmoc-4-Nitro-L-Phe-Hydrate

- Fmoc-L-4-Nitrophenylalanine

- N-(9-Fluorenylmethyloxycarbonyl)-L-4-nitrophenylalanine

- Fmoc-L-4-NO2-Phe-OH

- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-nitrophenyl)propanoic acid

- PubChem19013

- fmoc-4-nitrophenylalanine

- N-Fmoc-4-Nitro-L-Phe-OH

- (2S)-2-(9H-flu

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine (ACI)

- L

- (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(4-nitrophenyl)propanoic acid

- 301: PN: US20070042401 PAGE: 38 claimed protein

- 993: PN: WO2006135786 PAGE: 71 claimed protein

- Fmoc-L-Phe(4-NO2)-OH

- Fmoc-Phe(p-NO2)-OH

- N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine

- Fmoc-Phe(4-NO2)-OH,98%

- HY-W010906

- 95753-55-2

- AC-9941

- PS-12015

- RZRRJPNDKJOLHI-QFIPXVFZSA-N

- AKOS015837264

- Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-nitro-

- S12017

- M03192

- Fmoc-4-Nitro-phenylalanine Fmoc-Phe(4-NO2)-OH

- Fmoc-Phe(4-NO2)-OH, >=96.0% (HPLC)

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid

- AC-9942

- (S)-2-(Fluorenylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid

- CS-W011622

- EN300-312406

- J-300425

- DTXSID10426792

- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid

- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid

- MFCD00057810

- F0443

- Z2044796602

- SCHEMBL800312

-

- MDL: MFCD00057810

- インチ: 1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1

- InChIKey: RZRRJPNDKJOLHI-QFIPXVFZSA-N

- ほほえんだ: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC([N+](=O)[O-])=CC=1

計算された属性

- せいみつぶんしりょう: 432.132136g/mol

- ひょうめんでんか: 0

- XLogP3: 4.5

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 回転可能化学結合数: 7

- どういたいしつりょう: 432.132136g/mol

- 単一同位体質量: 432.132136g/mol

- 水素結合トポロジー分子極性表面積: 121Ų

- 重原子数: 32

- 複雑さ: 665

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.3710

- ゆうかいてん: 213-223℃

- ふってん: 692.3±55.0 °C at 760 mmHg

- フラッシュポイント: 372.5±31.5 °C

- PSA: 121.45000

- LogP: 5.04330

- ようかいせい: 未確定

Fmoc-Phe(4-NO2)-OH セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S22;S24/25

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- 危険レベル:IRRITANT

Fmoc-Phe(4-NO2)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-312406-0.1g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |

95753-55-2 | 95.0% | 0.1g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-312406-1.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |

95753-55-2 | 95.0% | 1.0g |

$26.0 | 2025-02-20 | |

| Enamine | EN300-312406-10.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |

95753-55-2 | 95.0% | 10.0g |

$89.0 | 2025-02-20 | |

| Enamine | EN300-312406-5.0g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |

95753-55-2 | 95.0% | 5.0g |

$46.0 | 2025-02-20 | |

| abcr | AB144735-1 g |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |

95753-55-2 | 95% | 1 g |

€62.40 | 2023-07-20 | |

| abcr | AB144735-25 g |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |

95753-55-2 | 95% | 25 g |

€288.50 | 2023-07-20 | |

| TRC | F657600-5000mg |

Fmoc-Phe(4-NO2)-OH |

95753-55-2 | 5g |

$293.00 | 2023-05-18 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51962-1g |

N-Fmoc-4-nitro-L-phenylalanine, 98% |

95753-55-2 | 98% | 1g |

¥840.00 | 2023-02-25 | |

| Enamine | EN300-312406-5g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |

95753-55-2 | 90% | 5g |

$46.0 | 2023-09-05 | |

| Enamine | EN300-312406-0.05g |

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |

95753-55-2 | 95.0% | 0.05g |

$19.0 | 2025-02-20 |

Fmoc-Phe(4-NO2)-OH 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid

1.2 -

1.2 -

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water

1.2 Solvents: 1,4-Dioxane ; overnight, 0 °C; pH 2

1.2 Solvents: 1,4-Dioxane ; overnight, 0 °C; pH 2

リファレンス

- Chemistry for DOTA peptide labeling at phenylalanine residues: on the road to preparing peptide ligand tagged libraries, Letters in Organic Chemistry, 2005, 2(2), 160-164

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt

リファレンス

- Synthesis of new tetrazolyl derivatives of L- and D-phenylalanine, Russian Journal of Organic Chemistry, 2016, 52(11), 1681-1685

合成方法 4

はんのうじょうけん

リファレンス

- Solid phase and combinatorial synthesis of benzodiazepines on a solid support, United States, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Chiral analysis of the reaction stages in the Edman method for sequencing peptides, Journal of the Chemical Society, 1984, (10), 1723-7

合成方法 6

はんのうじょうけん

1.1 Reagents: Ethylenediamine Solvents: Methanol , Water ; 20 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C; 1.5 h, 0 °C; 10 h, rt

1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 1 h, 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C; 1.5 h, 0 °C; 10 h, rt

1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 1 h, 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Pd(II)-catalyzed C(sp3)-H arylation of amino acid derivatives with Click-triazoles as removable directing groups, Organic & Biomolecular Chemistry, 2015, 13(19), 5444-5449

合成方法 7

はんのうじょうけん

1.1 Reagents: 1-Methylimidazole , MSNT Solvents: Dichloromethane ; 1 h, rt

リファレンス

- Preparation of macrocyclized peptides as tumor necrosis factor alpha inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Piperidine Solvents: Dimethylformamide

リファレンス

- Preparation of indole nitriles as cysteine protease, in particular Cathepsin K inhibitors, United States, , ,

合成方法 9

はんのうじょうけん

リファレンス

- Triazene as a powerful tool for solid-phase derivatization of phenylalanine containing peptides: Zygosporamide analogues as a proof of concept, Journal of Organic Chemistry, 2014, 79(23), 11409-11415

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- From head to tail: microwave-assisted synthesis of para hydrazine nicotinamide phenylalanine8-oxytocin derivatives, Letters in Organic Chemistry, 2007, 4(4), 261-264

合成方法 11

はんのうじょうけん

1.1 Solvents: 1,4-Dioxane ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 0 °C

1.3 Solvents: 1,4-Dioxane ; 0 °C; 0 °C → rt; 2 d, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 0 °C

1.3 Solvents: 1,4-Dioxane ; 0 °C; 0 °C → rt; 2 d, rt

リファレンス

- Process for the preparation of amino acid derivatives of macrocyclic tetraaza compounds, Mexico, , ,

合成方法 12

はんのうじょうけん

リファレンス

- Two novel amino acid derivatives containing side-chain thioamides for the synthesis of photoactivatable peptides, Bioorganic & Medicinal Chemistry Letters, 1997, 7(6), 715-718

Fmoc-Phe(4-NO2)-OH Raw materials

- L-Phenylalanine

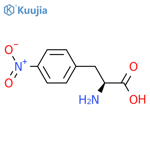

- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid

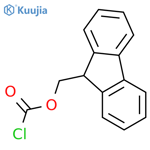

- (9H-fluoren-9-yl)methyl chloroformate

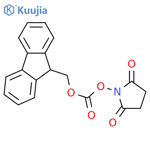

- Fmoc-OSu

- Fmoc-Tyr-OH

- Fmoc-Phe(4-NO2)-OH

- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-[(4-nitrophenyl)methyl]-1,3-dioxo-, methyl ester

Fmoc-Phe(4-NO2)-OH Preparation Products

Fmoc-Phe(4-NO2)-OH サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:95753-55-2)Fmoc-对硝基-L-苯丙氨酸

注文番号:LE26563043

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:56

価格 ($):discuss personally

95753-55-2 (Fmoc-Phe(4-NO2)-OH) 関連製品

- 1685-33-2(Cbz-D-Valine)

- 2899-07-2(Cbz-N-methyl-L-phenylalanine)

- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

- 206060-42-6(Fmoc-3-Nitro-L-phenylalanine)

- 177966-63-1(Fmoc-4-nitro-D-phenylalanine)

- 1161-13-3(Z-Phe-OH)

- 1164-16-5(Z-Tyr-OH)

- 2018-66-8(N-Cbz-L-leucine)

- 1149-26-4(N-Cbz-L-valine)

- 2448-45-5(((Benzyloxy)carbonyl)-D-phenylalanine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95753-55-2)Fmoc-Phe(4-NO2)-OH

清らかである:99%

はかる:100g

価格 ($):345.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:95753-55-2)Fmoc-4-nitro-L-phenylalanine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ